Pregnenediol

Descripción

Propiedades

IUPAC Name |

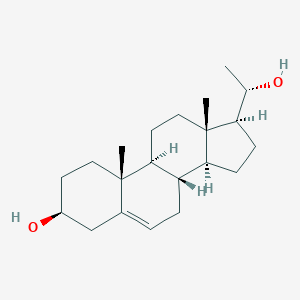

(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19,22-23H,5-12H2,1-3H3/t13-,15-,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAQQTDJEXMIMF-YZXCLFAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009158 | |

| Record name | Pregn-5-ene-3,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901-56-4 | |

| Record name | 5-Pregnene-3,20-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000901564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregn-5-ene-3,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREGNENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z565YJO1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pregnenediol can be synthesized through the reduction of progesterone. The process involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the urine of pregnant women, followed by purification processes. Advanced chromatographic techniques, including ultra-high-performance liquid chromatography (UHPLC), are employed to isolate and purify this compound .

Análisis De Reacciones Químicas

Types of Reactions: Pregnenediol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pregnanedione using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: As mentioned earlier, this compound is a reduction product of progesterone.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Acetic anhydride for esterification

Major Products Formed:

Oxidation: Pregnanedione

Reduction: this compound

Substitution: this compound esters or ethers

Aplicaciones Científicas De Investigación

Monitoring Pregnancy and Ovulation

Pregnenediol serves as a crucial biomarker for monitoring pregnancy and assessing ovulatory function. Its levels in urine can indicate the presence of progesterone, thereby reflecting luteal phase activity and overall reproductive health.

- Pregnanediol in Pregnancy : The measurement of urinary pregnanediol is particularly useful in confirming pregnancy. Studies show that elevated levels correlate with successful implantation and maintenance of pregnancy .

- Ovulation Confirmation : A home-based urine test measuring PdG has been developed to confirm ovulation. In a pilot study, the sensitivity and specificity of this test were evaluated against serum progesterone levels, demonstrating its potential as a reliable method for ovulation detection .

| Application | Methodology | Findings |

|---|---|---|

| Pregnancy Monitoring | Urinary PdG Measurement | Elevated levels indicate successful implantation |

| Ovulation Testing | Home-based PdG Urine Test | High sensitivity (1.00) for confirming ovulation |

Diagnostic Tool for Ectopic Pregnancy

Recent research indicates that urinary pregnanediol-3-alpha-glucuronide levels can differentiate between intrauterine and ectopic pregnancies. A study found significantly lower levels of this metabolite in patients with ectopic pregnancies compared to those with intrauterine gestations, suggesting its utility as a diagnostic marker .

Hormonal Balance Assessment

This compound levels can provide insights into hormonal balance, particularly in assessing conditions related to progesterone deficiency or excess. By evaluating urinary pregnanediol concentrations, clinicians can infer the functionality of the corpus luteum and overall ovarian activity throughout the menstrual cycle .

| Parameter | Normal Range (µg/ml) | Clinical Significance |

|---|---|---|

| Pregnanediol Levels | Varies with cycle phase | Indicates luteal phase functionality |

Fertility Awareness Methods

Pregnanediol is integral to fertility awareness-based methods (FABMs). These methods utilize biomarkers like PdG to help women track their menstrual cycles and identify fertile windows, thereby enhancing natural family planning techniques .

Study on Ovulatory Function

A prospective cohort study evaluated the effectiveness of a novel home-based PdG test compared to serum progesterone measurements. Results indicated that the PdG test could reliably confirm ovulation, paving the way for further research into its application in fertility treatments .

Ectopic Pregnancy Differentiation

In another study involving 94 women, researchers measured urinary pregnanediol-3-alpha-glucuronide levels to assess its ability to distinguish between ectopic and intrauterine pregnancies. The findings revealed a significant correlation between lower PdG levels and ectopic pregnancies, supporting its role as a diagnostic tool .

Mecanismo De Acción

Pregnenediol itself is an inactive metabolite and does not exert significant biological effects. its presence in the body is indicative of progesterone metabolism. Progesterone, the precursor of this compound, exerts its effects by binding to progesterone receptors, influencing gene expression, and regulating various physiological processes, including the menstrual cycle, pregnancy, and embryogenesis .

Comparación Con Compuestos Similares

Pregnanediol (5β-Pregnane-3α,20α-diol)

Structural Differences :

Functional and Clinical Differences :

- Biosynthetic Pathway: Pregnanediol is a metabolite of progesterone, whereas this compound derives from pregnenolone. This distinction places this compound earlier in the steroidogenic pathway .

- Clinical Associations :

- Pregnanediol is a biomarker for ovarian function and luteal phase adequacy in reproductive health, whereas this compound reflects adrenal activity and precursor accumulation in disorders like congenital adrenal hyperplasia (CAH) .

- In CAH, urinary pregnanediol levels rise due to 21-hydroxylase deficiency, while this compound elevations indicate concurrent 17α-hydroxylase and 17,20-desmolase defects .

Reference Ranges :

Pregnenolone Sulfate

Structural Differences :

- Pregnenolone sulfate is the sulfated form of pregnenolone, lacking the 20α-hydroxyl group present in this compound .

Functional and Clinical Differences :

- Role in Steroidogenesis: As a sulfated steroid, pregnenolone sulfate serves as a reservoir for downstream hormone synthesis, whereas this compound is a terminal metabolite .

- Sex-Specific Effects: Pregnenolone sulfate and this compound disulfate both exhibit sex-dependent associations in metabolic studies, though this compound disulfate showed reduced significance after adjusting for comorbidities .

Tetrahydrocortisol Glucuronide

Structural Differences :

Functional Overlaps :

Pregnenetriol (5-Pregnene-3β,17α,20α-triol)

Structural Differences :

Clinical Context :

- Elevated pregnenetriol is a hallmark of CAH caused by 21-hydroxylase deficiency, whereas this compound elevations are more indicative of multi-enzyme defects (e.g., 17α-hydroxylase deficiency) .

Key Research Findings

Metabolic and Disease Associations

- Adrenal Insufficiency : In NNT mutation-related adrenal insufficiency, this compound levels (62 μg/24h) exceeded reference ranges (0–75 μg/24h), suggesting compensatory adrenal hyperactivity .

Actividad Biológica

Pregnenediol, a significant metabolite of progesterone, plays a crucial role in various biological processes. This article provides a comprehensive overview of its biological activity, including its metabolic pathways, physiological effects, and implications in clinical settings.

Chemical Structure and Metabolism

This compound (C21H36O2) is formed through the reduction of progesterone at the C5, C3, and C20 positions. It contains two hydroxyl groups located at the 3-alpha and 20-alpha positions, which are essential for its biological activity .

The primary metabolic pathway of this compound involves its conversion to pregnanediol glucuronide (PDG), which is excreted in urine. The measurement of PDG levels is often utilized as a biomarker for assessing progesterone metabolism in both clinical and research contexts .

Hormonal Effects

This compound exhibits progestational activity, influencing various reproductive processes. Its effects are particularly notable in the context of the menstrual cycle and pregnancy. Studies indicate that this compound can modulate the estrogen-primed endometrium, similar to other progestational agents .

Table 1: Summary of this compound's Hormonal Effects

| Effect | Description |

|---|---|

| Progestational Activity | Modulates endometrial function |

| Influence on Menstrual Cycle | Regulates hormonal balance during menstruation |

| Role in Pregnancy | Supports gestation by maintaining uterine environment |

Neurological Effects

Emerging research highlights this compound's potential neuroactive properties. Compounds related to this compound, such as allopregnanolone, have been shown to enhance dietary intake in animal models, suggesting an influence on appetite regulation . This neuroactive role may extend to mood regulation and stress response mechanisms.

Clinical Implications

This compound's biological activity has significant implications for reproductive health and fertility treatments. In non-pregnant females, urinary assays of this compound can provide insights into ovarian function and potential infertility issues .

Case Study: Infertility Assessment

In a study involving infertile women, urinary levels of this compound were assessed to evaluate ovarian function. Results indicated that lower levels correlated with anovulatory cycles, suggesting that monitoring this compound could be a valuable tool in fertility assessments .

Research Findings

Recent studies have focused on developing rapid measurement techniques for urinary PDG levels using advanced mass spectrometry methods. These techniques aim to provide accurate assessments of progesterone metabolism and its clinical relevance .

Table 2: Research Findings on this compound Measurement Techniques

| Technique | Description | Findings |

|---|---|---|

| UHPLC–MS/MS | High-performance liquid chromatography coupled with mass spectrometry | Rapid and accurate measurement of PDG levels |

| Urinary Assays | Assessment of this compound levels in urine | Correlates with ovarian function |

Q & A

Q. What methodological approaches are recommended for quantifying pregnenediol in clinical biospecimens?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for this compound quantification. Key steps include:

- Sample preparation : Use enzymatic hydrolysis (e.g., β-glucuronidase) to liberate conjugated metabolites from urine or serum .

- Internal standards : Isotope-labeled analogs (e.g., d₄-pregnenediol) ensure precision in quantification .

- Validation : Include calibration curves, recovery tests, and inter-day/intra-day reproducibility checks to meet FDA/EMA guidelines for biomarker assays .

Q. How does this compound function within steroidogenic pathways, and what are its key metabolic intermediates?

this compound is a reduced metabolite of progesterone, formed via 5β-reductase activity. It serves as a precursor to pregnanolone and interacts with hepatic phase II enzymes (e.g., SULT2A1) to form sulfated derivatives like this compound sulfate. Key analytical targets include:

- Upstream metabolites : 17-hydroxypregnenolone, progesterone .

- Downstream products : Pregnanetriol, tetrahydrocortisol . Methodologically, stable isotope tracing and enzyme inhibition assays can map these pathways .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve structural and dynamic properties of this compound in lipid bilayers?

MD simulations using packages like GROMACS or AMBER incorporate orientational constraints from anisotropic NMR data (e.g., Saupe order tensor components) to model this compound’s membrane interactions. Key steps include:

- Parameterization : Assign force field parameters (e.g., CHARMM36) for this compound and cholesterol .

- Analysis : Calculate static root-mean-square deviations (RMSD) to assess conformational stability. For methylthis compound, RMSD values for Saa (0.94) and Scs (-0.46) indicate rigid alignment in lipid environments .

Q. How should researchers address contradictory associations between this compound sulfate and clinical phenotypes (e.g., sleep disorders)?

Conflicting results often arise from unaccounted covariates. A tiered adjustment strategy is recommended:

Q. What genetic variants influence this compound sulfate levels, and how can genome-wide studies inform mechanistic hypotheses?

Genome-wide association studies (GWAS) identify loci such as:

- NR5A1 (rs4838190) : Regulates SULT2A1, critical for sulfation .

- SULT2A1 : Directly catalyzes this compound sulfation . Functional validation requires CRISPR/Cas9 knockout in steroidogenic cell lines (e.g., H295R adrenocortical cells) coupled with LC-MS-based metabolite profiling .

Q. How do urinary steroid profiles (USP) differentiate benign adrenal lesions from malignancies using this compound as a biomarker?

USP leverages this compound and pregnenetriol as markers of enzymatic dysregulation (e.g., 21-hydroxylase deficiency). Methodological considerations:

- Diagnostic thresholds : Elevated this compound/pregnanetriol ratios (>2.0) suggest malignancy but require validation in multi-center cohorts .

- Confounding factors : Exclude congenital adrenal hyperplasia cases via CYP21A2 genotyping .

Data Contradiction and Resolution

Q. Why do some studies report this compound as a standalone adrenal carcinoma (ACC) marker, while others dispute its diagnostic specificity?

Discrepancies arise from:

- Pathological heterogeneity : ACC subtypes exhibit varying steroidogenic enzyme expression .

- Technical variability : Inter-laboratory differences in GC-MS calibration protocols . Solutions: Harmonize protocols via reference materials (e.g., NIST SRM 1950) and use multi-marker panels (e.g., this compound + dehydroepiandrosterone sulfate) .

Q. How can researchers reconcile inconsistent this compound-metabolite associations in multi-omics datasets?

Apply causal inference frameworks (e.g., Mendelian randomization) to distinguish direct effects from pleiotropy. Prioritize metabolites with consistent effect directions across adjusted models (e.g., this compound sulfate vs. tetrahydrocortisol glucuronide) .

Methodological Best Practices

- Experimental Design : For clinical studies, stratify participants by BMI and hormonal status to control for metabolic variability .

- Data Reporting : Include raw chromatograms, QC metrics, and batch correction details in supplementary materials .

- Ethical Compliance : Obtain IRB approval for human biospecimen use, with explicit consent for metabolite data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.